Thiol-PEG4-acid

Overview

Description

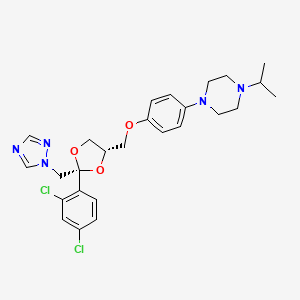

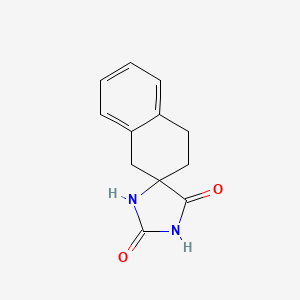

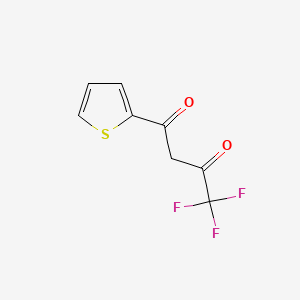

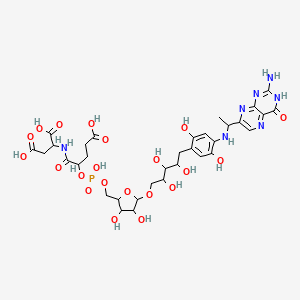

Thiol-PEG4-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

The molecular weight of this compound is 282.35 and its formula is C11H22O6S .

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .

Physical and Chemical Properties Analysis

This compound is a liquid . It is hydrophilic, which increases its solubility in aqueous media .

Scientific Research Applications

Hydrogel Biomaterials

Thiol-PEG4-acid is notably used in the synthesis of PEG-Thiol based hydrogels. These hydrogels exhibit biocompatibility, making them suitable for various biomedical applications such as drug delivery and regenerative medicine. The properties and architecture of these hydrogels can be finely tuned through alterations in preparation procedures, allowing the development of tailor-made hydrogel biomaterials for specific biomedical needs (Yom-Tov, Seliktar, & Bianco-Peled, 2016).

Stability Enhancement in Gold Nanoparticles

This compound plays a crucial role in enhancing the colloidal stability of gold nanoparticles (GNPs), particularly in the presence of high salt concentrations and biological molecules like nucleic acids and proteins. Modified GNPs with thiol-ending polyethylene glycol (PEG-SH) have shown significantly improved stability, which is fundamental in the bioapplications of GNPs, including bioassays, cancer diagnostics, and studies (Gao, Huang, Liu, Zan, & Ren, 2012).

Photoclickable PEG Hydrogels and Tissue Engineering

This compound is instrumental in the formation of thiol-ene photoclickable PEG hydrogels. These hydrogels are extensively utilized in tissue engineering and controlled release applications due to their favorable properties like cytocompatibility, degradability, and the ability to be tuned for specific cellular interactions. These characteristics are crucial for designing materials that can effectively support cell growth and tissue regeneration (Lin, Bragg, & Lin, 2016).

Surface Modification for Biological Applications

This compound is also significant in the field of surface modification, particularly for biological applications. Modified surfaces using this compound demonstrate excellent anti-fouling capabilities, making them suitable for medical implants, diagnostic devices, and other applications where reducing surface fouling is crucial. Furthermore, the versatility of this compound allows for designing substrates with adjustable cell adhesion properties, which is of significant importance in cell culture and tissue engineering (Zhang, Liu, Zhang, Chi, Xu, & Wei, 2012).

Mechanism of Action

Target of Action

Thiol-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in this compound can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction allows the formation of PROTAC molecules, which can selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, this compound enables the selective degradation of target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can potentially enhance its bioavailability

Result of Action

The primary result of this compound’s action is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound facilitates the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes depending on the specific target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the thiol group can be affected by the presence of oxidizing agents or transition metals Additionally, the stability and efficacy of the formed PROTAC molecules can be influenced by factors such as pH, temperature, and the presence of other biomolecules

Future Directions

Biochemical Analysis

Biochemical Properties

Thiol-PEG4-acid plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . This compound, as a PEG linker, can interact with various enzymes, proteins, and other biomolecules, enhancing their water solubility and decreasing aggregation .

Cellular Effects

The effects of this compound on cells are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in PEGylation involves the covalent attachment of PEG-containing derivatives to proteins and other molecules, thereby altering their properties and functions .

Metabolic Pathways

This compound may be involved in various metabolic pathways through its interactions with enzymes or cofactors. Its role in PEGylation could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve interactions with various transporters or binding proteins. Its role in PEGylation could also affect its localization or accumulation .

Properties

IUPAC Name |

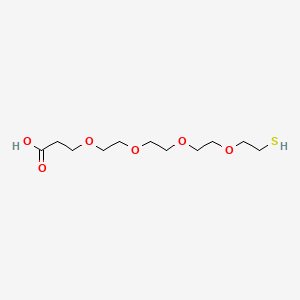

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUGSEJFKLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627910 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749247-06-1 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.